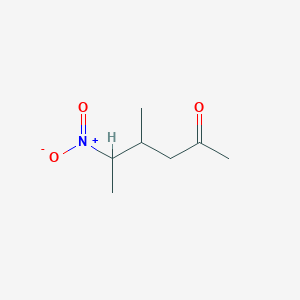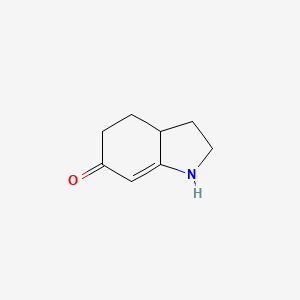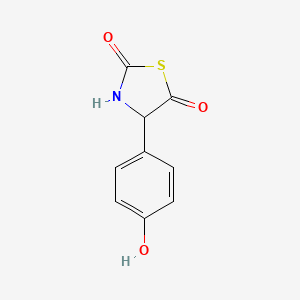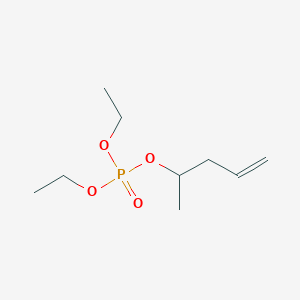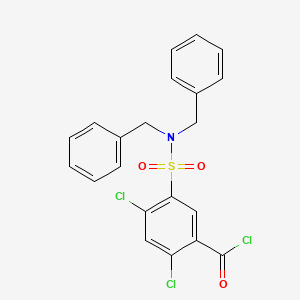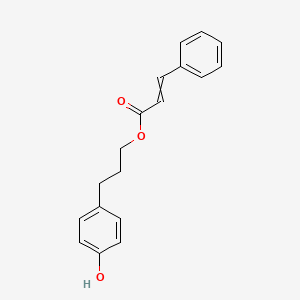
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is an organic compound with the molecular formula C18H18O3. It is known for its unique structure, which includes both a hydroxyphenyl group and a phenylprop-2-enoate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylprop-2-enoate group can be reduced to form the corresponding saturated ester.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers or esters.
科学研究应用
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the phenylprop-2-enoate group can interact with enzymes and receptors involved in inflammatory pathways. These interactions can lead to the modulation of cellular processes and the exertion of biological effects .
相似化合物的比较
Similar Compounds
Propyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but lacks the phenyl group on the prop-2-enoate moiety.
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
3-(4-Hydroxyphenyl)propyl 3-phenylprop-2-enoate is unique due to the presence of both a hydroxyphenyl group and a phenylprop-2-enoate group. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities that are not observed in its similar counterparts .
属性
CAS 编号 |
63238-65-3 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)propyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H18O3/c19-17-11-8-16(9-12-17)7-4-14-21-18(20)13-10-15-5-2-1-3-6-15/h1-3,5-6,8-13,19H,4,7,14H2 |
InChI 键 |
OWKCZIFDOZDNLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


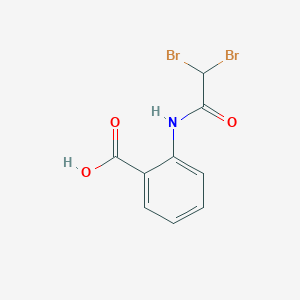

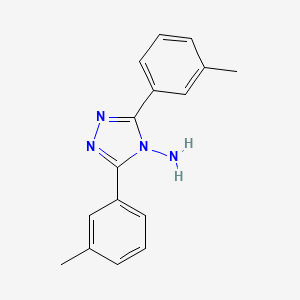
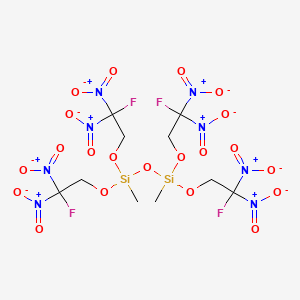
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)

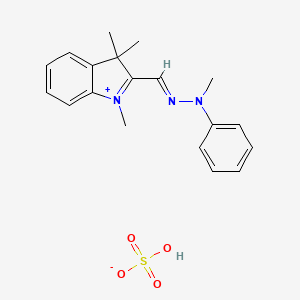
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
